molecular formula C38H48P2 B14431629 Phosphine, 1,14-tetradecanediylbis[diphenyl- CAS No. 76734-33-3

Phosphine, 1,14-tetradecanediylbis[diphenyl-

Cat. No.: B14431629
CAS No.: 76734-33-3
M. Wt: 566.7 g/mol
InChI Key: WHGRGOFHPXYJBN-UHFFFAOYSA-N
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Description

Phosphine, 1,14-tetradecanediylbis[diphenyl- is an organophosphorus compound characterized by the presence of a phosphine group attached to a long aliphatic chain. This compound is part of the broader class of tertiary phosphines, which are known for their applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphine, 1,14-tetradecanediylbis[diphenyl- typically involves the reaction of diphenylphosphine with a 1,14-dibromoalkane under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like toluene or tetrahydrofuran (THF) to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Phosphine, 1,14-tetradecanediylbis[diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phosphine, 1,14-tetradecanediylbis[diphenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phosphine, 1,14-tetradecanediylbis[diphenyl- involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets include transition metal centers, where the phosphine ligand coordinates to the metal, stabilizing the reactive intermediates and enhancing the reaction rates .

Comparison with Similar Compounds

Similar Compounds

  • Phosphine, 1,2-ethanediylbis[diphenyl-
  • Phosphine, 1,3-propanediylbis[diphenyl-
  • Phosphine, 1,4-butanediylbis[diphenyl-

Uniqueness

Phosphine, 1,14-tetradecanediylbis[diphenyl- is unique due to its long aliphatic chain, which imparts distinct physical and chemical properties. This long chain can influence the solubility, melting point, and reactivity of the compound, making it suitable for specific applications where other shorter-chain phosphines may not be as effective .

Properties

CAS No.

76734-33-3

Molecular Formula

C38H48P2

Molecular Weight

566.7 g/mol

IUPAC Name

14-diphenylphosphanyltetradecyl(diphenyl)phosphane

InChI

InChI=1S/C38H48P2/c1(3-5-7-9-23-33-39(35-25-15-11-16-26-35)36-27-17-12-18-28-36)2-4-6-8-10-24-34-40(37-29-19-13-20-30-37)38-31-21-14-22-32-38/h11-22,25-32H,1-10,23-24,33-34H2

InChI Key

WHGRGOFHPXYJBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(CCCCCCCCCCCCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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